molecular formula C11H14N2O3 B1285372 Benzyl (2-(methylamino)-2-oxoethyl)carbamate CAS No. 21855-72-1

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Cat. No. B1285372
CAS RN: 21855-72-1
M. Wt: 222.24 g/mol
InChI Key: PPWVKWHLWPSSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a chemical compound that falls within the broader class of benzamides, which are amide derivatives of benzoic acid. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. The structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate suggests that it contains a benzyl group attached to a carbamate moiety, which in turn is connected to a 2-oxoethyl group substituted with a methylamino function.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the reaction of benzoyl chlorides with amines or alcohols under various conditions. For instance, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides is achieved through the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields . Similarly, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates is performed through a multi-step process starting from L-aspartic acid, followed by acid-catalyzed treatment with amines . These methods could potentially be adapted for the synthesis of benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the crystallographic X-ray structure of a related compound, N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, has been determined, providing insights into the molecular conformation and the presence of internal hydrogen bonding . These techniques would be essential in analyzing the molecular structure of benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, electrochemical reduction, and reactions with nitrile oxides or diazomethane to yield different products . The reactivity of the carbamate group in benzyl (2-(methylamino)-2-oxoethyl)carbamate would be an important aspect to consider when studying its chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, melting point, and vibrational frequencies, can be determined using techniques like RP-HPLC, melting point analysis, and FTIR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For instance, the lipophilicity of a series of benzamide derivatives was analyzed and found to be related to their biological activity .

Safety And Hazards

Benzyl carbamate is harmful if swallowed and may cause respiratory irritation . It should be used only in well-ventilated areas and any spillage should be collected and disposed of at an approved waste disposal plant .

properties

IUPAC Name

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWVKWHLWPSSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569320
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(methylamino)-2-oxoethyl)carbamate

CAS RN

21855-72-1
Record name Benzyl [2-(methylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.